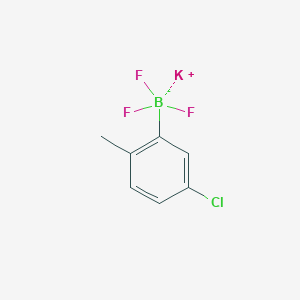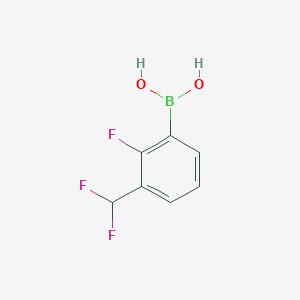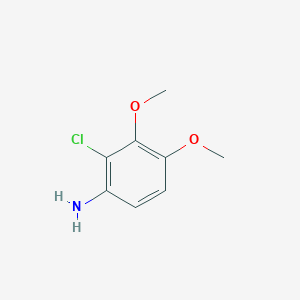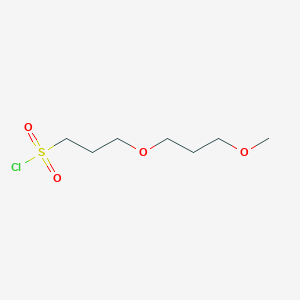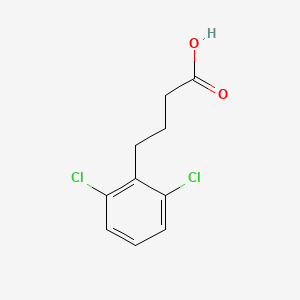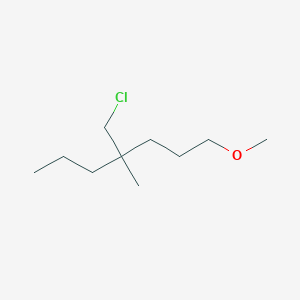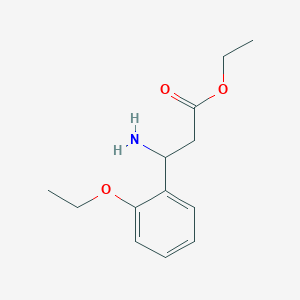
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate is an organic compound with the molecular formula C13H19NO3 It is a derivative of propanoic acid and contains an amino group and an ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate typically involves the reaction of ethyl acrylate with 2-ethoxyaniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid, and anhydrous ethanol as a solvent. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours under a nitrogen atmosphere. After the reaction, the product is purified through recrystallization using organic solvents like ethyl acetate and petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized for efficiency and safety, and the final product is subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastric cancer.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. In the context of its anti-cancer activity, the compound is believed to inhibit the proliferation of cancer cells by interfering with key signaling pathways and inducing apoptosis (programmed cell death). The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of pathways related to cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-amino-3-(2-chlorophenyl)propanoate: Contains a chloro group instead of an ethoxy group.
Ethyl 3-amino-3-(2-hydroxyphenyl)propanoate: Features a hydroxy group in place of the ethoxy group.
Propriétés
IUPAC Name |
ethyl 3-amino-3-(2-ethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-16-12-8-6-5-7-10(12)11(14)9-13(15)17-4-2/h5-8,11H,3-4,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFFDAOFAGLUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
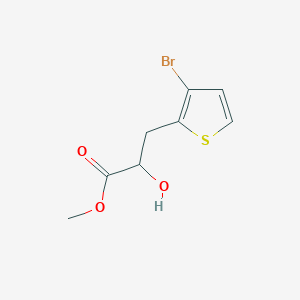
![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
